molecular formula C6H12OS B2442446 5,5-Dimethyloxolane-3-thiol CAS No. 1935942-49-6

5,5-Dimethyloxolane-3-thiol

Cat. No. B2442446
M. Wt: 132.22
InChI Key: LXINHHMJAKTNCG-UHFFFAOYSA-N
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Description

5,5-Dimethyloxolane-3-thiol is a chemical compound with the molecular formula C6H12OS . It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

Thiols, such as 5,5-Dimethyloxolane-3-thiol, are known to participate in various chemical reactions. They can be quantified using spectroscopic analysis and colorimetric assays . Thiols are also known to participate in thiol-disulfide exchange reactions .

Scientific Research Applications

Enantioselective Catalysis

One application in organic synthesis involves the use of thiols derived from TADDOL (α,α,α′,α′ tetraphenyl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanol) to prepare Cu1 complexes that catalyze 1,4-additions of Grignard reagents to cyclic enones with high enantioselectivities (Seebach et al., 1997).

Thiyl Radicals in Organic Synthesis

Thiyl radicals, which can be generated from thiols, play a crucial role in organic synthesis, particularly in the addition to unsaturated compounds leading to various cyclic and acyclic products. This process is significant in the formation of compounds with potential biological activity (Dénès et al., 2014).

Biopolymer Engineering

In the realm of materials science, thiols are used in the development of partially bio-based poly(butylene terephthalate) (PBT) copolyesters, demonstrating the integration of renewable resources into polymeric materials. This approach highlights the importance of thiol-containing compounds in enhancing the sustainability of polymer production (Lavilla et al., 2014).

Gas-phase Chemistry

The study of 1,3-dithianes and 1,3-dithiolanes in the gas phase provides insights into their unique reaction pathways, such as elimination, fragmentation, and proton transfer, differing significantly from their behavior in solution. These findings are relevant for understanding the stability and reactivity of sulfur-containing cyclic compounds in various chemical environments (Bartmess et al., 1981).

properties

IUPAC Name

5,5-dimethyloxolane-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-6(2)3-5(8)4-7-6/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXINHHMJAKTNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyloxolane-3-thiol

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